N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound contains several functional groups including a 2,3-dihydro-1,4-benzodioxin, a pyrazole, and a trifluoromethylphenyl group . The 2,3-dihydro-1,4-benzodioxin is a cyclic ether with two oxygen atoms . The pyrazole is a five-membered ring containing two nitrogen atoms . The trifluoromethylphenyl group consists of a phenyl ring (a six-membered carbon ring) with a trifluoromethyl (-CF3) substituent .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the 3D structure of a molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, and the trifluoromethyl group could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ether and amide groups could influence its solubility in different solvents .Scientific Research Applications
Anti-inflammatory Applications
Research has demonstrated the synthesis and evaluation of novel derivatives with significant anti-inflammatory activity. For instance, derivatives synthesized by reacting pyrazole with substitutions at phenyl and benzofuran with various substituted acetamides showed notable anti-inflammatory effects, highlighting the potential therapeutic applications of similar compounds in treating inflammation-related disorders (K. Sunder & Jayapal Maleraju, 2013).
Anticonvulsant Applications
Further studies have synthesized and evaluated the anticonvulsant activity of alkanamide derivatives, indicating that certain heterocyclic ring modifications can lead to compounds with superior anticonvulsant properties, such as the 1, 2, 4-triazole ring leading to enhanced activity compared to pyrazole rings (Ayse H. Tarikogullari et al., 2010).
Antimicrobial and Antitumor Activities
Novel benzimidazole derivatives have been synthesized and shown to possess antimicrobial and cytotoxic activities. Such studies underscore the importance of structural modifications in enhancing biological activity against various pathogens and cancer cell lines, pointing towards the potential of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide derivatives in developing new therapeutic agents (I. Krishnanjaneyulu et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3/c22-21(23,24)15-5-3-4-14(8-15)9-20(28)26-16-10-25-27(11-16)12-17-13-29-18-6-1-2-7-19(18)30-17/h1-8,10-11,17H,9,12-13H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVAGDNETQEIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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